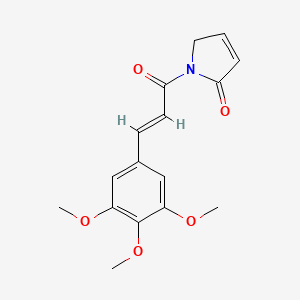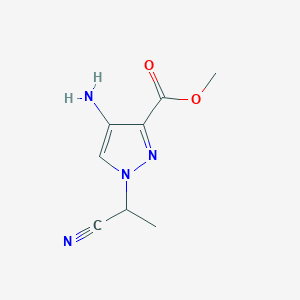
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-cyclopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-cyclopropylacetamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an amino group, a chloro substituent on the pyrazole ring, and a cyclopropylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-cyclopropylacetamide typically involves the reaction of 3-amino-4-chloropyrazole with cyclopropylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Amino derivatives replacing the chloro group.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-cyclopropylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The exact mechanism of action of 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-cyclopropylacetamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would be identified through detailed biochemical studies and assays.
類似化合物との比較
Similar Compounds
- 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoic acid
- 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylacetamide
- 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-benzylacetamide
Uniqueness
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-cyclopropylacetamide is unique due to the presence of the cyclopropylacetamide moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, potentially leading to different biological activities compared to similar compounds.
特性
分子式 |
C8H11ClN4O |
|---|---|
分子量 |
214.65 g/mol |
IUPAC名 |
2-(3-amino-4-chloropyrazol-1-yl)-N-cyclopropylacetamide |
InChI |
InChI=1S/C8H11ClN4O/c9-6-3-13(12-8(6)10)4-7(14)11-5-1-2-5/h3,5H,1-2,4H2,(H2,10,12)(H,11,14) |
InChIキー |
QQMRQXAXFYZTHE-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC(=O)CN2C=C(C(=N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R,6R,7aS)-6-(dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B13066366.png)


![(13S,17R)-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]amino}methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13066389.png)



![4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13066410.png)


![(1S,2S,6R,7S,9S)-4,4-dimethyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane-9-carboxylic acid](/img/structure/B13066430.png)
![2,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13066442.png)
![4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13066443.png)
